3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide
Overview
Description
3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide: is an organosulfur compound with the molecular formula C5H8Br2O2S This compound is characterized by the presence of two bromine atoms, a methyl group, and a tetrahydrothiophene ring with a 1,1-dioxide functional group It is a derivative of tetrahydrothiophene, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide typically involves the bromination of 3-methyltetrahydrothiophene 1,1-dioxide. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 4 positions of the tetrahydrothiophene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thiols.
Oxidation Products: Products can include sulfoxides or sulfones.
Reduction Products: Hydrogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is used as a building block in organic synthesis. It is employed in the synthesis of more complex sulfur-containing compounds and heterocycles.
Biology: The compound is studied for its potential biological activity. Derivatives of tetrahydrothiophene are known to exhibit antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of more complex molecules. The compound’s biological activity is thought to be related to its ability to interact with cellular targets, potentially disrupting essential biological processes in microorganisms.
Comparison with Similar Compounds
- 3,4-Dichloro-3-methyltetrahydrothiophene 1,1-dioxide
- 3,4-Dibromo-3-chlorotetrahydrothiophene 1,1-dioxide
- 3,4-Dimethoxytetrahydrothiophene 1,1-dioxide
Comparison: 3,4-Dibromo-3-methyltetrahydrothiophene 1,1-dioxide is unique due to the presence of two bromine atoms, which confer distinct reactivity compared to its chloro or methoxy analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions, allowing for a broader range of chemical transformations. Additionally, the methyl group at the 3-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
3,4-dibromo-3-methylthiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2S/c1-5(7)3-10(8,9)2-4(5)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPKWCCOPMHSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)CC1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407596 | |
Record name | 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17536-53-7 | |
Record name | 3,4-dibromo-3-methyltetrahydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIBROMO-3-METHYL-TETRAHYDRO-THIOPHENE 1,1-DIOXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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